N-(2-cyano-4,6-difluorophenyl)acetamide
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Overview
Description
N-(2-cyano-4,6-difluorophenyl)acetamide is an organic compound with the molecular formula C9H6F2N2O It is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a phenyl ring, along with an acetamide group (-CONH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,6-difluorophenyl)acetamide typically involves the reaction of 2,4-difluoroaniline with cyanoacetic acid or its derivatives. One common method is the direct treatment of 2,4-difluoroaniline with methyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield. Additionally, purification techniques like recrystallization or chromatography are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-4,6-difluorophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form imines or other nitrogen-containing heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium carbonate in solvents like ethanol or dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Condensation: Aldehydes or ketones in the presence of catalysts like p-toluenesulfonic acid or acetic acid.
Major Products Formed
Nucleophilic Substitution: Various substituted acetamides or cyano derivatives.
Hydrolysis: 2,4-difluoroaniline and cyanoacetic acid.
Condensation: Imines or nitrogen-containing heterocycles.
Scientific Research Applications
N-(2-cyano-4,6-difluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and effectiveness of these products.
Mechanism of Action
The mechanism of action of N-(2-cyano-4,6-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atoms play a crucial role in binding to these targets, modulating their activity. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyano-4-fluorophenyl)acetamide
- N-(2-cyano-4,6-dichlorophenyl)acetamide
- N-(2-cyano-4,6-dimethylphenyl)acetamide
Uniqueness
N-(2-cyano-4,6-difluorophenyl)acetamide is unique due to the presence of two fluorine atoms, which enhance its chemical stability and reactivity. The fluorine atoms also contribute to the compound’s lipophilicity, improving its ability to interact with biological membranes and molecular targets. This makes it a valuable compound in the development of pharmaceuticals and advanced materials .
Biological Activity
N-(2-cyano-4,6-difluorophenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a cyano group attached to an acetamide structure, with a 2,4-difluorophenyl moiety. The presence of fluorine atoms is significant as they can enhance the compound's lipophilicity and biological activity.
Property | Details |
---|---|
Molecular Formula | C10H8F2N2O |
Molecular Weight | 224.18 g/mol |
Functional Groups | Cyano, Acetamide, Difluorophenyl |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The cyano group and difluorophenyl moiety are essential for its activity, potentially involving:
- Enzyme Inhibition : The compound may inhibit certain enzymes or receptors, affecting various biochemical pathways.
- Receptor Modulation : It can act as a modulator for specific receptors involved in cellular signaling.
Research indicates that the compound's unique structure allows it to participate in condensation and substitution reactions, leading to the formation of biologically active derivatives.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell functions. For instance:
- Gram-positive and Gram-negative Bacteria : The compound has demonstrated inhibitory effects against several bacterial strains.
- Fungi : Preliminary data suggest antifungal properties that warrant further investigation.
Anticancer Activity
This compound has also been evaluated for its anticancer potential. Research highlights include:
- Cell Proliferation Inhibition : In vitro studies indicate that the compound can inhibit the proliferation of cancer cell lines.
- Mechanisms of Action : It may induce apoptosis or inhibit metastasis through modulation of specific signaling pathways such as those involving Akt phosphorylation and cAMP regulation .
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Antimicrobial Efficacy Testing :
Future Directions
Given its promising biological activities, further research is necessary to:
- Elucidate Mechanisms : Detailed studies are required to fully understand the molecular mechanisms underlying its biological effects.
- Optimize Structure : Structure-activity relationship (SAR) studies could lead to more potent derivatives with enhanced selectivity and reduced toxicity.
- Clinical Trials : Progressing from preclinical studies to clinical trials will be essential for evaluating therapeutic efficacy in humans.
Properties
IUPAC Name |
N-(2-cyano-4,6-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c1-5(14)13-9-6(4-12)2-7(10)3-8(9)11/h2-3H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCORERVQXIHMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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